molecular formula C6H4BBr2FO2 B1591613 2,4-Dibromo-6-fluorophenylboronic acid CAS No. 870778-96-4

2,4-Dibromo-6-fluorophenylboronic acid

Cat. No. B1591613
M. Wt: 297.71 g/mol
InChI Key: HZNUDGYZJPJQTD-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorophenylboronic acid is a boronic acid derivative . It has the empirical formula C6H4BBr2FO2 and a molecular weight of 297.71 . It is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1c(F)cc(Br)cc1Br . The InChI representation is 1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.71 . It is a solid and has a density of 2.15g/cm3 . The boiling point is predicted to be 357.5°C .

Scientific Research Applications

  • Biomedical Research
    • Summary of Application : 2,4-Dibromo-6-fluorophenylboronic Acid is a boronic acid derivative extensively employed in biomedical research .
    • Methods of Application : It’s commonly used in Suzuki coupling reactions . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.
    • Results or Outcomes : This compound is used to synthesize pharmaceuticals and in the development of antigens for disease detection .
  • Polymerization Catalysts

    • Summary of Application : 2,4-Dibromo-6-fluorophenylboronic Acid is used as a catalyst in polymerization .
    • Methods of Application : It’s used in cross-coupling reactions, which are a common method for creating carbon-carbon bonds in the production of polymers .
    • Results or Outcomes : The use of this compound as a catalyst can improve the efficiency and control of the polymerization process .
  • Synthesis of Pharmaceuticals

    • Summary of Application : This compound is commonly used in the synthesis of pharmaceuticals .
    • Methods of Application : It’s used in Suzuki coupling reactions, which are a common method for creating carbon-carbon bonds in the production of pharmaceuticals .
    • Results or Outcomes : The use of this compound can improve the efficiency and control of the pharmaceutical synthesis process .
  • Protodeboronation of Pinacol Boronic Esters

    • Summary of Application : 2,4-Dibromo-6-fluorophenylboronic Acid is used in the protodeboronation of pinacol boronic esters .
    • Methods of Application : This involves a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results or Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of Biologically Active Terphenyls

    • Summary of Application : This compound is used in the synthesis of novel biologically active terphenyls .
    • Methods of Application : It’s used in Suzuki coupling reactions, which are a common method for creating carbon-carbon bonds in the production of terphenyls .
    • Results or Outcomes : The use of this compound can improve the efficiency and control of the terphenyl synthesis process .

Safety And Hazards

The compound is classified with the hazard code Xi and has risk statements 36/37/38 . This means it can cause irritation to the eyes, respiratory system, and skin. Safety measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

(2,4-dibromo-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNUDGYZJPJQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBr2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584642
Record name (2,4-Dibromo-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluorophenylboronic acid

CAS RN

870778-96-4
Record name (2,4-Dibromo-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-6-fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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